1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride 1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15923889
InChI: InChI=1S/C11H18N4O.ClH/c1-2-16-11-4-3-10(13-14-11)15-7-5-9(12)6-8-15;/h3-4,9H,2,5-8,12H2,1H3;1H
SMILES:
Molecular Formula: C11H19ClN4O
Molecular Weight: 258.75 g/mol

1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride

CAS No.:

Cat. No.: VC15923889

Molecular Formula: C11H19ClN4O

Molecular Weight: 258.75 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride -

Specification

Molecular Formula C11H19ClN4O
Molecular Weight 258.75 g/mol
IUPAC Name 1-(6-ethoxypyridazin-3-yl)piperidin-4-amine;hydrochloride
Standard InChI InChI=1S/C11H18N4O.ClH/c1-2-16-11-4-3-10(13-14-11)15-7-5-9(12)6-8-15;/h3-4,9H,2,5-8,12H2,1H3;1H
Standard InChI Key CUVHFZLPOHXMDA-UHFFFAOYSA-N
Canonical SMILES CCOC1=NN=C(C=C1)N2CCC(CC2)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine hydrochloride (molecular formula: C11H19ClN4O\text{C}_{11}\text{H}_{19}\text{ClN}_4\text{O}, molecular weight: 258.75 g/mol) features a pyridazine ring substituted with an ethoxy group at the 6-position, linked to a piperidine moiety via a nitrogen atom. The hydrochloride salt enhances aqueous solubility, a common strategy for improving bioavailability in pharmaceutical candidates .

The ethoxy group’s electron-donating properties influence the pyridazine ring’s electronic configuration, potentially affecting binding interactions with biological targets. Piperidine, a six-membered amine-containing ring, contributes conformational flexibility and basicity, which are critical for membrane permeability and target engagement .

Table 1: Structural Comparison with Related Piperidine Derivatives

Compound NameCore StructureKey SubstituentsBiological Activity
1-(6-Ethoxypyridazin-3-yl)piperidin-4-amine HClPyridazine + piperidine6-ethoxy, 4-amineHypothesized PD-1/PD-L1 inhibition
ADS-1024 Piperidine + guanidine4-(trifluoromethyl)benzylHistamine H₃ receptor antagonism
EP0118138A1 Patent Compound Piperazine + dioxolanePhenoxymethyl, imidazoleAntimicrobial activity

Biological Activity and Mechanistic Insights

Neuropharmacological Effects

Piperidine derivatives often exhibit central nervous system (CNS) activity due to their ability to cross the blood-brain barrier. ADS-1024 reduces serotonin and dopamine concentrations in rat models , implying that the target compound might similarly modulate monoaminergic pathways.

Therapeutic Applications and Future Directions

Oncology

The compound’s hypothesized PD-1/PD-L1 inhibitory activity positions it as a candidate for combination therapies with existing immunotherapies like pembrolizumab. Synergistic effects could enhance T-cell activation against tumors, though in vitro binding assays are needed to validate this mechanism.

Autoimmune Diseases

Modulating immune checkpoints may also benefit autoimmune conditions. For example, inhibiting PD-1/PD-L1 could rebalance overactive immune responses in rheumatoid arthritis or lupus .

Table 2: Research Priorities for Preclinical Development

ObjectiveMethodologyExpected Outcome
Confirm PD-1/PD-L1 bindingSurface plasmon resonanceDissociation constant (Kd)
Assess in vivo efficacySyngeneic mouse tumor modelsTumor growth inhibition (%)
Evaluate CNS penetrationBrain-plasma ratio studiesQuantify blood-brain barrier permeability

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